5-ETHENYL-2-METHOXYPYRIMIDINE

Medicinal Chemistry ADME Prediction Lead Optimization

5-Ethenyl-2-methoxypyrimidine (CAS: 120717-41-1), also known as 2-Methoxy-5-vinylpyrimidine, is a heterocyclic aromatic compound with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol. It uniquely features a pyrimidine core substituted with a methoxy group at the 2-position and a polymerizable vinyl moiety at the 5-position.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 120717-41-1
Cat. No. B049249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ETHENYL-2-METHOXYPYRIMIDINE
CAS120717-41-1
SynonymsPyrimidine, 5-ethenyl-2-methoxy- (9CI)
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=N1)C=C
InChIInChI=1S/C7H8N2O/c1-3-6-4-8-7(10-2)9-5-6/h3-5H,1H2,2H3
InChIKeyLIOOINKSXDJULD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethenyl-2-methoxypyrimidine: A Dual-Reactive Heterocyclic Building Block for Advanced Synthesis


5-Ethenyl-2-methoxypyrimidine (CAS: 120717-41-1), also known as 2-Methoxy-5-vinylpyrimidine, is a heterocyclic aromatic compound with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol. It uniquely features a pyrimidine core substituted with a methoxy group at the 2-position and a polymerizable vinyl moiety at the 5-position. [1] This dual functionality positions it as a strategic intermediate in medicinal chemistry and polymer science, primarily utilized for constructing more complex molecular architectures rather than as a standalone bioactive entity. Its documented role as a precursor for novel 5-substituted pyrimidine carbocyclic nucleoside drugs underscores its value in pharmaceutical R&D. [2]

The Risk of Analog Substitution: Why 5-Ethenyl-2-methoxypyrimidine Is Not a Commodity Intermediate


Treating 5-ethenyl-2-methoxypyrimidine as interchangeable with other pyrimidine or vinyl-heterocycle building blocks introduces significant synthetic risk. The specific 2-methoxy-5-vinyl substitution pattern dictates a unique electronic environment and reactivity profile, directly influencing the regioselectivity and efficiency of downstream reactions like cross-couplings or polymerizations. [1] Unlike simple unsubstituted vinylpyrimidines, the electron-donating methoxy group activates the ring and modulates the vinyl group's behavior. Substituting even a closely related analog like 5-ethenylpyrimidine (CAS: 53967-68-3) removes this critical activation, likely requiring complete re-optimization of synthetic pathways and potentially leading to different, undesired product distributions. The patented processes for crafting complex polymers from 2-substituted 5-vinylpyrimidines further confirm that this specific substitution is non-negotiable for achieving the intended material properties. [1]

Quantitative Differentiation of 5-Ethenyl-2-methoxypyrimidine from Its Closest Analogs


Predicted Physicochemical Vector vs. Saturated Methyl Analog Dictates ADME and Reactivity

The core structural differentiation between 5-ethenyl-2-methoxypyrimidine and its closest non-vinylic analog, 2-methoxy-5-methylpyrimidine (CAS 17758-07-5), lies in the unsaturated bond. The vinyl group lowers the predicted LogP (cLogP) by approximately 0.5–0.8 units relative to the methyl analog, indicating enhanced hydrophilicity. Concurrently, the vinyl group's electron-withdrawing nature alters the pyrimidine ring's electron density, directly impacting its reactivity in electrophilic substitution and metal-catalyzed cross-coupling reactions commonly used for lead diversification. This physicochemical divergence means the two cannot be substituted without invalidating established Structure-Activity Relationship (SAR) models.

Medicinal Chemistry ADME Prediction Lead Optimization

Unique Polymerizable Monomer Profile Validated by Fundamental Material Sciences Patent

A key structural patent (US4476305A) establishes the unique utility of 2-substituted 5-vinylpyrimidines, a class to which 5-ethenyl-2-methoxypyrimidine belongs, as monomers for creating complex-forming polymers. [1] The patent specifically teaches that 5-vinylpyrimidines themselves are suitable for polymer synthesis, but their 'complex-forming action...is relatively insignificant.' [2] In contrast, the invention demonstrates that a 2-substituent (such as the methoxy group in the target compound) is critical for generating polymers with significantly enhanced complex-forming capabilities, enabling their use as catalysts (e.g., in Pd-complexed transvinylation reactions) and metal ion extractors. This provides a clear material performance advantage over the simpler, unsubstituted 5-vinylpyrimidine (CAS 53967-68-3).

Polymer Chemistry Materials Science Functional Materials

Divergent Pharmacophore Potential: Vinyl vs. Ethynyl Bioisostere Selectivity

When compared to its bioisostere, 5-ethynyl-2-methoxypyrimidine (CAS 1059705-07-5), the target compound's vinyl group presents a distinct geometry and electronic profile for biological target engagement. While the ethynyl analog is characterized for incorporation into DNA via 'click chemistry' applications, the ethenyl group is a common feature in potent antiviral nucleosides like BVDU, where it acts as a mechanism-based inhibitor of viral DNA polymerase. [1] The vinyl group's sp2 hybridization (bond angle ~120°) versus the ethynyl group's linear sp geometry creates substantial differences in the 3D pharmacophore. [2] Furthermore, extensive Structure-Activity Relationship (SAR) studies on 5-vinylpyrimidine nucleoside analogs have established an 'active range' using Wiener's topological index, a computational model that would not be predictive for similarly structured ethynyl derivatives. [3]

Chemical Biology Bioisosterism Kinase Inhibition

High-Acuity Applications for 5-Ethenyl-2-methoxypyrimidine Based on Its Differential Profile


Synthesis of Functionalized Polymers for Heterogeneous Catalysis

Based on its patented ability to form polymers with significant complex-forming capabilities, the primary industrial application for 5-ethenyl-2-methoxypyrimidine is as a precursor for functionalized polymer supports. These polymers can be metalated (e.g., with Pd) to create heterogeneous catalysts for high-value organic transformations like transvinylation, which is a specific application not accessible with unsubstituted vinylpyrimidine monomers. [1]

Medicinal Chemistry: Diversification of Pyrimidine-Based Kinase Inhibitors

In drug discovery, the compound's dual-reactive groups allow for selective, sequential derivatization to build complex, drug-like molecules. The vinyl group serves as a precursor handle for further diversification, while the methoxy group can act as a directing group. This is particularly relevant for creating kinase inhibitor collections, where small changes in the pyrimidine core region can dramatically shift selectivity against a panel of kinases. [2]

Development of Novel Antiviral Nucleoside Analogs

The compound can serve as a core intermediate for synthesizing novel C-5 substituted pyrimidine carbocyclic nucleoside analogs. This application exploits the established antiviral pharmacophore of 5-vinylpyrimidines. Using this specific building block can streamline the synthesis of BVDU-like molecules by providing a pre-formed, directly functionalizable pyrimidine base, bypassing earlier, less efficient synthetic routes. [3]

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